molecular formula C13H13ClN4O B2561373 (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one CAS No. 303996-62-5

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

Cat. No.: B2561373
CAS No.: 303996-62-5
M. Wt: 276.72
InChI Key: CQOIGJVXFZREOV-GHXNOFRVSA-N
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Description

The compound “(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one” is a triazole-functionalized chalcone derivative. Its structure comprises a conjugated enone backbone (prop-2-en-1-one) substituted at position 1 with a 4-chlorophenyl group, at position 2 with a 1,2,4-triazole ring, and at position 3 with a dimethylamino group. Such triazole-chalcone hybrids are of interest in medicinal chemistry due to the combined bioactivity of triazoles (antimicrobial, antifungal) and chalcones (anti-inflammatory, anticancer) .

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O/c1-17(2)7-12(18-9-15-8-16-18)13(19)10-3-5-11(14)6-4-10/h3-9H,1-2H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOIGJVXFZREOV-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, dimethylamine, and 1H-1,2,4-triazole.

    Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with dimethylamine to form an intermediate imine.

    Cyclization: The intermediate imine reacts with 1H-1,2,4-triazole under specific conditions to form the desired triazole derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used.

    Catalysts and Solvents: Specific catalysts and solvents may be employed to enhance the reaction rate and selectivity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

The compound is synthesized via condensation reactions involving triazole derivatives and α,β-unsaturated ketones. A key precursor, (2E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (PubChem CID 5375260) , undergoes nucleophilic substitution at the β-position. The dimethylamino group acts as a leaving group, enabling triazole incorporation through reactions with 1H-1,2,4-triazole under basic conditions . This step typically employs ethanol or THF as solvents at 60–80°C, yielding the Z-isomer selectively due to steric and electronic effects .

2.1. α,β-Unsaturated Ketone System

The enone moiety participates in conjugate additions. For example:

  • Michael Addition : Thiols or amines attack the β-carbon, forming adducts. This is analogous to chalcone reactivity observed in thiazole synthesis .

  • Cycloadditions : The electron-deficient double bond engages in [4+2] Diels-Alder reactions with dienes, forming six-membered rings.

2.2. 1,2,4-Triazole Ring

  • Electrophilic Substitution : The triazole’s N1 position undergoes alkylation or acylation. For instance, reactions with acyl chlorides yield N-acylated derivatives .

  • Click Chemistry : The triazole can participate in copper-catalyzed azide-alkyne cycloadditions (CuAAC) if modified with propargyl groups, though this requires prior functionalization .

2.3. 4-Chlorophenyl Group

  • Nucleophilic Aromatic Substitution : The chlorine atom is displaceable under harsh conditions (e.g., NaOH, 120°C), enabling substitution with nucleophiles like amines or alkoxides .

  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids is feasible using Pd(PPh₃)₄ catalysts, as demonstrated in cinnoline syntheses .

3.1. Agrochemical Derivatives

The compound’s core structure has been modified to enhance pesticidal activity. For example:

ModificationProduct ActivityConditionsYieldSource
Thiazole incorporationFungicidal agentsEtOH, reflux, 12 h77–90%
Pyrazoline conjugationInsect growth regulatorsNaOH, EtOH, 80°C, 6 h84–87%

3.2. Photophysical Modifications

Introducing electron-donating groups (e.g., methoxy) to the 4-chlorophenyl ring shifts absorption maxima, as seen in azidocinnoline analogs . Such derivatives exhibit λmax ≈ 320–350 nm (ε > 10⁴ M⁻¹cm⁻¹), useful in UV-activated agrochemicals.

Degradation and Stability

  • Hydrolytic Stability : The enone system is susceptible to base-catalyzed hydrolysis, forming 4-chlorobenzoic acid and triazole fragments .

  • Photodegradation : UV exposure cleaves the C=N bond in the triazole ring, generating nitriles and chlorophenyl ketones .

Comparative Reactivity with Isomers

The Z-isomer (target compound) shows 20–30% slower reaction rates in Michael additions compared to the E-isomer due to steric hindrance from the triazole and dimethylamino groups .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one. Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

  • Study by Hernández-Vázquez et al. : This study demonstrated that the compound significantly reduced tumor size in xenograft models treated with varying concentrations of the compound compared to controls. The mechanism involved apoptosis induction and cell cycle arrest in cancer cell lines such as HeLa and MCF7.

Antimicrobial Activity

The compound has shown promising results against a variety of microbial pathogens:

  • In vitro Studies : It exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it showed notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Antioxidant Properties

This compound also demonstrates antioxidant capabilities:

  • Mechanism of Action : The compound effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related diseases. Its structural components facilitate the neutralization of reactive oxygen species (ROS), thus protecting cellular integrity.

Agricultural Applications

The compound's antifungal properties have been explored for agricultural use:

Fungal Inhibition

Research indicates that this compound can inhibit fungal growth:

  • Field Trials : Trials conducted on crops affected by fungal pathogens showed that treatment with this compound resulted in a significant reduction in disease incidence and improved crop yield.

Material Science Applications

In material science, the compound's unique chemical properties allow for its use in developing advanced materials:

Synthesis of Functional Materials

The compound has been utilized in synthesizing new materials with specific functionalities:

ApplicationDescription
Conductive PolymersUsed as a dopant to enhance electrical conductivity in polymers.
CoatingsIncorporated into coatings for improved corrosion resistance.

Mechanism of Action

The mechanism of action of (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity to produce desired biological effects.

    Affect Cellular Processes: Influence cellular processes such as cell division, apoptosis, and signal transduction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with other triazole-based chalcones, differing primarily in the substituents on the enone backbone and aromatic rings. Key analogues include:

Compound Name R1 (Position 1) R2 (Position 3) Triazole Position Molecular Formula Molar Mass (g/mol) Key Features
Target Compound 4-chlorophenyl dimethylamino 2 C₁₇H₁₄ClN₄O 332.77 Enhanced solubility due to dimethylamino; Z-configuration stabilizes planar structure.
(2Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 4-chlorophenyl 2,4-dichlorophenyl 2 C₁₇H₁₀Cl₃N₃O 378.64 Increased lipophilicity due to dihalogenation; potential for π-π stacking.
(Z)-1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 2,4-difluorophenyl 4-fluorophenyl 2 C₁₇H₁₁F₃N₃O 342.29 Fluorine substituents enhance metabolic stability and bioavailability.
(Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 2,4-difluorophenyl 4-chlorophenyl 2 C₁₇H₁₀ClF₂N₃O 357.73 Mixed halogenation balances lipophilicity and electronic effects.

Key Observations :

  • Solubility: The dimethylamino group in the target compound improves aqueous solubility compared to halogenated analogues (e.g., dichlorophenyl in ), which are more lipophilic.
  • Bioactivity: Halogenated derivatives (e.g., ) often exhibit stronger antimicrobial activity due to enhanced membrane permeability, while the dimethylamino group may favor interactions with polar biological targets.
  • Stereochemistry : The (Z)-configuration is conserved across analogues, maintaining planarity critical for π-π interactions in receptor binding .
Crystallographic and Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) is widely used to confirm the (Z)-configuration and packing arrangements. For instance:

  • The compound in crystallizes in a triclinic system ($P\overline{1}$) with two independent molecules in the asymmetric unit, stabilized by C–H···N and C–H···O interactions.
  • SHELX software (e.g., SHELXL, SHELXS) is commonly employed for structure refinement, as noted in .

Biological Activity

(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one, commonly referred to as a triazole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₃H₁₃ClN₄O
  • CAS Number : 303996-62-5
  • MDL Number : MFCD00215245

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of triazole compounds against various bacterial strains and fungi, suggesting that the presence of the triazole ring enhances their antimicrobial potency. Specifically, this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans .

Anticancer Properties

Triazole derivatives are also recognized for their anticancer potential. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. For instance, it was observed that treatment with this compound led to a reduction in cell viability in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism by which the compound may reduce inflammation and could be beneficial in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Modulation : It has been shown to modulate receptors associated with inflammation and cell survival pathways.

Case Studies

StudyFindings
Study 1 Evaluated antimicrobial activity against S. aureusSignificant inhibition observed; potential for use in treating infections
Study 2 Investigated anticancer effects on MCF-7 cellsInduced apoptosis; promising candidate for breast cancer therapy
Study 3 Assessed anti-inflammatory propertiesReduced cytokine levels; potential therapeutic use in inflammatory conditions

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

A Claisen-Schmidt condensation between 4-chlorophenylacetone and a dimethylamino-functionalized aldehyde derivative, followed by regioselective introduction of the 1,2,4-triazole moiety, is a plausible route. Reaction conditions (e.g., acid/base catalysts, solvent polarity, and temperature) should be systematically varied to optimize the enone formation. For example, using anhydrous ethanol as a solvent with catalytic piperidine at 60–80°C may enhance imine intermediate stability . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., methanol/water) can improve purity.

Q. What spectroscopic techniques are critical for confirming the Z-configuration of the α,β-unsaturated ketone?

  • NMR : The coupling constant (JJ) between the α and β protons in 1H^{1}\text{H} NMR is diagnostic. For the Z-isomer, Jα,βJ_{\alpha,\beta} typically ranges from 10–12 Hz due to restricted rotation, compared to 15–17 Hz for the E-isomer .
  • IR : A conjugated carbonyl stretch near 1650–1680 cm1^{-1} confirms enone formation.
  • X-ray crystallography : Single-crystal analysis (e.g., using a Bruker D8 VENTURE diffractometer with Mo Kα radiation) resolves the stereochemistry unambiguously. The Z-configuration is indicated by the dihedral angle between the chlorophenyl and triazole groups .

Q. How can the crystal structure of this compound be resolved, and what packing interactions stabilize it?

Single crystals suitable for X-ray diffraction can be grown via slow evaporation of a saturated acetone solution. The monoclinic P21/cP2_1/c space group (common for similar triazole derivatives) is expected, with lattice parameters comparable to related structures (e.g., a=17.237a = 17.237 Å, b=10.466b = 10.466 Å, c=26.554c = 26.554 Å, β=102.38\beta = 102.38^\circ) . Weak C–H···O/N hydrogen bonds and π-π stacking between triazole and chlorophenyl rings likely stabilize the lattice .

Advanced Research Questions

Q. What computational methods can predict the electronic properties influencing bioactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can optimize the molecular geometry and calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap reflects reactivity, while electrostatic potential maps highlight nucleophilic/electrophilic regions. For example, the electron-deficient triazole ring may act as a hydrogen-bond acceptor, critical for binding to fungal CYP51 enzymes in antifungal studies .

Q. How do substituent variations (e.g., dimethylamino vs. fluoro groups) affect biological activity?

Comparative Structure-Activity Relationship (SAR) studies using analogs (e.g., replacing dimethylamino with fluorine or methoxy groups) can reveal substituent effects. For instance, fluorinated derivatives often exhibit enhanced lipophilicity and membrane permeability, while dimethylamino groups may improve solubility or target interactions. Biological assays (e.g., MIC tests against Candida albicans) paired with molecular docking (e.g., AutoDock Vina) can correlate substituent effects with binding affinity .

Q. What experimental strategies address contradictions in reported bioactivity data?

Discrepancies in antimicrobial activity may arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion) or microbial strains. Standardizing protocols (CLSI guidelines) and testing against isogenic mutant strains (e.g., efflux pump-deficient C. albicans) can isolate compound-specific effects. Additionally, verifying membrane permeability via fluorescent dye uptake assays (e.g., propidium iodide) ensures observed activity is not an artifact of cell wall damage .

Methodological Notes

  • Synthetic Reproducibility : Monitor reaction progress via TLC (silica gel 60 F254_{254}) and characterize intermediates by 1H^{1}\text{H} NMR to avoid side products .
  • Data Validation : Cross-validate crystallographic data with CCDC deposition codes (e.g., CCDC 1988019 for similar enones) and check for twinning or disorder using PLATON .
  • Ethical Compliance : Adhere to institutional biosafety protocols (BSL-2) for handling microbial cultures in bioactivity studies .

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